molecular formula C8H14O3 B146921 Ethyl 2-ethylacetoacetate CAS No. 607-97-6

Ethyl 2-ethylacetoacetate

Cat. No.: B146921
CAS No.: 607-97-6
M. Wt: 158.19 g/mol
InChI Key: OKANYBNORCUPKZ-UHFFFAOYSA-N
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Description

Ethyl 2-ethylacetoacetate (CAS 607-97-6) is a β-keto ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.197 g/mol . It is characterized by a branched alkyl chain at the α-position of the acetoacetate group, giving it distinct steric and electronic properties. Key physical properties include:

  • Boiling point: 197°C (at 4 mmHg)
  • Density: 1.009 g/cm³
  • Refractive index: 1.422
  • Melting point: 83–85°C (under reduced pressure)

This compound is widely used in organic synthesis, particularly in the preparation of heterocycles (e.g., tetrahydrofurans) and coordination complexes (e.g., diphenyllead(IV) thiosemicarbazonates) . Its reactivity arises from the enolizable β-keto group, which participates in keto-enol tautomerism and nucleophilic additions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethylacetoacetate can be synthesized through the Claisen condensation of ethyl acetate with ethyl propionate. The reaction involves the use of a strong base, such as sodium ethoxide, to generate the enolate intermediate, which then undergoes condensation to form the desired product .

Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of diketene with ethanol. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethylacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alkylation: Sodium hydride or lithium diisopropylamide as bases.

    Condensation: Pyridine and magnesium chloride as catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

EAA serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Heterocycles : EAA has been used in the synthesis of 2-alkylidenetetrahydrofurans, which are valuable in medicinal chemistry for developing new pharmaceuticals .
  • Preparation of Diphenyllead(IV) Thiosemicarbazonates : This compound is utilized in the preparation of thiosemicarbazones, which have potential applications in cancer therapy due to their cytotoxic properties .
  • Synthesis of Pyrazolonates : EAA is involved in synthesizing pyrazolone derivatives, which are known for their anti-inflammatory and analgesic activities .

Food Safety Applications

EAA has been investigated for its antimicrobial properties, particularly in food safety:

  • Antimicrobial Agent : A study found that EAA effectively reduces bacterial contamination on food products. It was shown to significantly lower Salmonella enterica levels on tomatoes, outperforming traditional chlorine washes .
  • Food Preservation : EAA has been proposed as a food additive to inhibit spoilage bacteria on meat products such as beef and chicken. Its cost-effectiveness compared to other antimicrobial agents makes it an attractive option for food processors .

Biofilm Inhibition

EAA has demonstrated significant potential as a biofilm inhibitor:

  • Inhibition of Pathogenic Biofilms : Research indicates that EAA effectively reduces biofilm formation by pathogens like Yersinia enterocolitica, Cronobacter sakazakii, and Serratia marcescens. It operates at lower concentrations than its parent compound, acetoacetate, making it a more economical choice for controlling biofilms in food processing environments .
  • Mechanism of Action : The compound disrupts biofilm integrity and reduces planktonic growth, which is crucial for preventing bacterial contamination in various settings, including healthcare and food processing .

Environmental Applications

EAA has also been explored for its environmental benefits:

  • Formaldehyde Scavenger : Studies show that EAA can significantly reduce formaldehyde emissions from urea-formaldehyde resins used in plywood production. This application highlights its potential role in improving indoor air quality by mitigating harmful emissions .

Mechanism of Action

The mechanism of action of ethyl 2-ethylacetoacetate involves its reactivity as a nucleophile. The compound can form enolate intermediates, which then participate in nucleophilic substitution and addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize the enolate form .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Physical Properties

The table below compares Ethyl 2-ethylacetoacetate with three analogs: Ethyl acetoacetate, Ethyl 2-phenylacetoacetate, and Ethyl 3-oxohexanoate.

Property This compound Ethyl acetoacetate Ethyl 2-phenylacetoacetate Ethyl 3-oxohexanoate
Molecular formula C₈H₁₄O₃ C₅H₈O₃ C₁₂H₁₄O₃ C₈H₁₄O₃
Molecular weight 158.197 g/mol 130.14 g/mol 206.2 g/mol 158.19 g/mol
Boiling point 197°C (4 mmHg) 181°C (760 mmHg) Not reported 170°F (77°C)
Density 1.009 g/cm³ 1.028 g/cm³ Not reported 1.009 g/cm³ (similar)
CAS number 607-97-6 141-97-9 5413-05-8 607-97-6 (synonym)

Key observations :

  • This compound and Ethyl 3-oxohexanoate share the same molecular formula but differ in branching (α-ethyl vs. linear hexanoate chain), leading to divergent retention times in chromatographic analyses .
  • The phenyl group in Ethyl 2-phenylacetoacetate increases molecular weight and likely alters solubility and electronic properties compared to alkyl-substituted analogs .

This compound

  • Participates in multicomponent condensations with thiourea and aldehydes to form tetrahydropyrimidinethione derivatives .
  • Used as a precursor for 2-ethylfumaric acid and sterically hindered ligands in organometallic chemistry .

Ethyl acetoacetate

  • A classic Claisen condensation reagent, forming β-diketones and serving as a ketone synthon .
  • Applications include the synthesis of pharmaceuticals (e.g., antipyrine) and agrochemicals.

Ethyl 2-phenylacetoacetate

  • Functions as a phenylketone precursor in medicinal chemistry, enabling aromatic ring functionalization .
  • Its extended conjugation (due to the phenyl group) enhances UV absorption, making it useful in spectroscopic analysis .

Ethyl 3-oxohexanoate

Research Findings and Industrial Relevance

  • Chromatographic Behavior: this compound and Ethyl 3-oxohexanoate show distinct retention times (11.177 vs. 10.872 minutes) in HPLC, enabling precise separation in mixtures .
  • Steric Effects: The α-ethyl group in this compound slows enolization kinetics compared to Ethyl acetoacetate, influencing its use in asymmetric syntheses requiring controlled tautomerism .
  • Thermal Stability: this compound’s higher boiling point (vs. Ethyl 3-oxohexanoate) makes it preferable for high-temperature reactions .

Biological Activity

Ethyl 2-ethylacetoacetate (EEAA), a derivative of ethyl acetoacetate, is an organic compound with significant biological activity. This article explores its pharmacological properties, synthesis, and potential applications based on diverse research findings.

Molecular Formula : C8_8H14_{14}O3_3
Molecular Weight : 158.20 g/mol
CAS Number : 607-97-6
Appearance : Colorless to almost colorless liquid
Boiling Point : 190 °C
Flash Point : 69 °C
Purity : >97.0% (GC)

Synthesis

EEAA can be synthesized through various methods, including:

  • Claisen Condensation : This classic method involves the reaction of ethyl acetate with a suitable carbonyl compound.
  • Direct Esterification : Reacting acetoacetic acid with ethanol under acidic conditions.

Antiplatelet Activity

A significant study evaluated the antiplatelet activities of novel derivatives of ethyl acetoacetate, including EEAA. The derivatives were tested against platelet aggregation induced by Arachidonic Acid (AA) and Adenosine Diphosphate (ADP). Key findings include:

  • Best Performing Derivative : The para-hydroxyphenylhydrazine derivative exhibited the highest antiplatelet activity.
  • Mechanism of Action : Compounds with electron-releasing substituents demonstrated enhanced inhibition of platelet aggregation, while those with electron-withdrawing groups showed reduced potency .

Cytotoxicity and Mutagenicity

Research has indicated that EEAA is not mutagenic in the Ames test and has low cytotoxicity. In vitro studies showed no significant increases in chromosomal aberrations at concentrations up to 1301.4 μg/mL, indicating its safety for mammalian cells .

Case Studies

  • Antimicrobial Properties : A study highlighted the potential use of EEAA derivatives in antimicrobial stewardship strategies, particularly against respiratory tract infections in children .
  • Reproductive Toxicity Assessment : In reproductive toxicity studies, EEAA did not show significant adverse effects at doses up to 1000 mg/kg/day, establishing a NOAEL (No Observed Adverse Effect Level) for developmental toxicity .

Safety and Environmental Considerations

This compound is characterized by its low toxicity and high biodegradability, making it a favorable candidate for various industrial applications. Safety assessments indicate that it does not present significant risks for skin sensitization or carcinogenicity under current usage levels .

Summary Table of Biological Activities

Activity Type Findings
Antiplatelet ActivityPotent inhibition observed; structure-dependent effects
MutagenicityNon-mutagenic in Ames test
CytotoxicityLow cytotoxicity; no chromosomal aberrations
Reproductive ToxicityNOAEL established at 1000 mg/kg/day

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-ethylacetoacetate, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via Claisen condensation or esterification of acetoacetic acid derivatives. For example, it can be prepared by reacting ethyl acetoacetate with ethyl bromide in the presence of a base (e.g., sodium ethoxide) under anhydrous conditions. Temperature control (60–80°C) and stoichiometric ratios are critical to minimize side reactions like hydrolysis . The CRC Handbook notes its molecular formula (C₈H₁₄O₃) and boiling point (197–198°C), which align with synthetic product validation .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

Key methods include:

  • GC-MS : To assess purity and detect volatile impurities.
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the keto-enol tautomerism and structural integrity.
  • FT-IR : To identify carbonyl (C=O) and ester (C-O) functional groups. Reference standards from Sigma-Aldrich and NIST ensure calibration accuracy .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and light. Decomposition risks increase above 25°C, potentially forming diketene or ethyl acetate byproducts .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate for synthesizing heterocycles (e.g., 2-alkylidenetetrahydrofurans) and metal complexes (e.g., diphenyllead(IV) thiosemicarbazonates). Its α,β-diketo structure facilitates nucleophilic additions and cyclization reactions .

Advanced Research Questions

Q. How does tautomerism in this compound influence its reactivity in enolate formation?

The keto-enol equilibrium affects regioselectivity in enolate generation. Kinetic control (using LDA at –78°C) favors the less substituted enolate, while thermodynamic conditions (NaH, room temperature) stabilize the more substituted form. Computational studies (DFT) can model tautomer stability and guide reaction design .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point)?

Discrepancies (e.g., 197°C vs. 198°C for boiling point) may arise from impurities or measurement techniques. Validate data via differential scanning calorimetry (DSC) and cross-reference authoritative sources like the CRC Handbook and NIST .

Q. What degradation pathways occur under accelerated stability testing, and how are degradation products identified?

Under heat or humidity, hydrolysis yields ethyl acetoacetate and ethanol. LC-MS and GC headspace analysis detect degradation products. Forced degradation studies at 40°C/75% RH over 4 weeks provide kinetic insights .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent effects on reaction pathways .

Q. How do catalytic systems impact the efficiency of this compound in asymmetric synthesis?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in aldol reactions. Screen solvents (THF vs. DCM) and catalyst loadings (1–10 mol%) to optimize enantiomeric excess (ee) .

Q. What are the environmental and toxicological implications of this compound in laboratory waste streams?

Classified as WGK 1 (low water hazard), it requires neutralization before disposal. Ecotoxicological assays (e.g., Daphnia magna LC50) assess aquatic toxicity. Biodegradation studies using activated sludge models inform wastewater treatment protocols .

Properties

IUPAC Name

ethyl 2-ethyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O3/c1-4-7(6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKANYBNORCUPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40862285
Record name Butanoic acid, 2-ethyl-3-oxo-, ethyl ester
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Molecular Weight

158.19 g/mol
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CAS No.

607-97-6
Record name Ethyl 2-ethylacetoacetate
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Record name Ethyl 2-ethylacetoacetate
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Record name Butanoic acid, 2-ethyl-3-oxo-, ethyl ester
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Record name Ethyl 2-ethylacetoacetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-ethylacetoacetate
Ethyl 2-ethylacetoacetate
Ethyl 2-ethylacetoacetate
Ethyl 2-ethylacetoacetate
Ethyl 2-ethylacetoacetate
Ethyl 2-ethylacetoacetate

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